Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)-
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Overview
Description
Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridyl and thiazolyl group, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyridyl and thiazolyl intermediates, followed by their coupling with a guanidine moiety. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high efficiency and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Reagents like acids, bases, and solvents play a crucial role in these reactions. Conditions such as temperature, reaction time, and concentration are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, guanidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridyl and thiazolyl groups may enhance its binding affinity to specific biological targets.
Medicine
In medicine, compounds like guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)-
- Guanidine, 1-tert-butyl-2-(3-pyridyl)-3-(2-thiazolyl)-
- Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(1-thiazolyl)-
Uniqueness
Compared to similar compounds, guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- stands out due to the presence of both the chloro and thiazolyl groups. These functional groups may enhance its reactivity and binding affinity, making it more effective in certain applications.
Conclusion
Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject of study for researchers and industry professionals alike.
Properties
CAS No. |
72041-81-7 |
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Molecular Formula |
C13H16ClN5S |
Molecular Weight |
309.82 g/mol |
IUPAC Name |
2-tert-butyl-1-(2-chloropyridin-3-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C13H16ClN5S/c1-13(2,3)19-11(18-12-16-7-8-20-12)17-9-5-4-6-15-10(9)14/h4-8H,1-3H3,(H2,16,17,18,19) |
InChI Key |
MJLQSKYUMCGPEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(NC1=C(N=CC=C1)Cl)NC2=NC=CS2 |
Origin of Product |
United States |
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